molecular formula C6F12O2S B15290462 Cyclohexanesulfonyl fluoride, undecafluoro- CAS No. 355-03-3

Cyclohexanesulfonyl fluoride, undecafluoro-

Cat. No.: B15290462
CAS No.: 355-03-3
M. Wt: 364.11 g/mol
InChI Key: SUYQQGZHVVTMNY-UHFFFAOYSA-N
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Description

Undecafluorocyclohexanesulfonyl fluoride is a fluorinated compound with the molecular formula C₆F₁₂O₂S. It is known for its high chemical and thermal stability, making it a valuable compound in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecafluorocyclohexanesulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of cyclohexane derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides .

Industrial Production Methods

In industrial settings, the production of undecafluorocyclohexanesulfonyl fluoride often involves the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO₂⁺” synthons . These methods are preferred due to their scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Undecafluorocyclohexanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with undecafluorocyclohexanesulfonyl fluoride include nucleophiles like amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .

Mechanism of Action

The mechanism of action of undecafluorocyclohexanesulfonyl fluoride involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to undecafluorocyclohexanesulfonyl fluoride include:

Uniqueness

Undecafluorocyclohexanesulfonyl fluoride is unique due to its specific molecular structure, which imparts high chemical and thermal stability. This makes it particularly valuable in applications requiring robust performance under extreme conditions .

Properties

CAS No.

355-03-3

Molecular Formula

C6F12O2S

Molecular Weight

364.11 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonyl fluoride

InChI

InChI=1S/C6F12O2S/c7-1(8)2(9,10)4(13,14)6(17,21(18,19)20)5(15,16)3(1,11)12

InChI Key

SUYQQGZHVVTMNY-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F

Origin of Product

United States

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